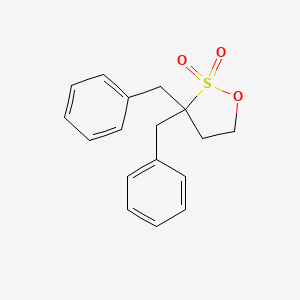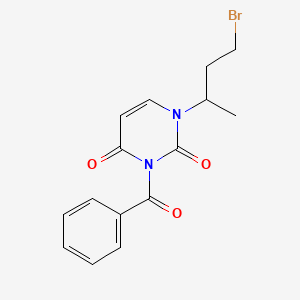![molecular formula C14H16ClN B14255645 Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride CAS No. 374114-61-1](/img/structure/B14255645.png)
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a methyl group at the 3-position and a phenylethyl group at the 1-position, with a chloride ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or alkyl sulfates. For Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride, the synthetic route involves the reaction of 3-methylpyridine with (1R)-1-phenylethyl chloride under suitable conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired pyridinium salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, piperidine derivatives, and various substituted pyridinium salts, depending on the specific reaction and reagents used .
Scientific Research Applications
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and as a model compound for studying biological interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride involves its interaction with biological molecules. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pyridinium ring can also participate in electron transfer reactions, affecting cellular processes. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium salts such as:
- Pyridinium, 4-methyl-1-[(1R)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1S)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, bromide .
Uniqueness
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the (1R)-1-phenylethyl group at the 1-position influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
374114-61-1 |
|---|---|
Molecular Formula |
C14H16ClN |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
3-methyl-1-[(1R)-1-phenylethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16N.ClH/c1-12-7-6-10-15(11-12)13(2)14-8-4-3-5-9-14;/h3-11,13H,1-2H3;1H/q+1;/p-1/t13-;/m1./s1 |
InChI Key |
PYSWDNZXZXEQKE-BTQNPOSSSA-M |
Isomeric SMILES |
CC1=C[N+](=CC=C1)[C@H](C)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC1=C[N+](=CC=C1)C(C)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
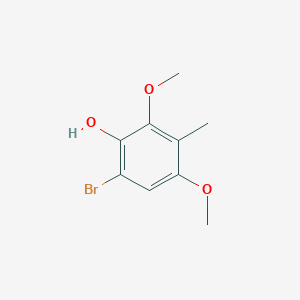
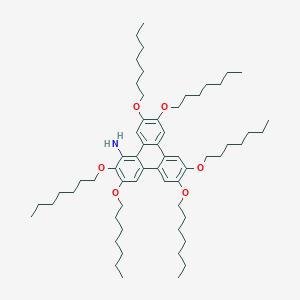
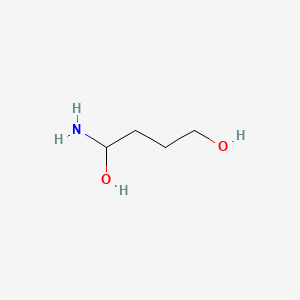
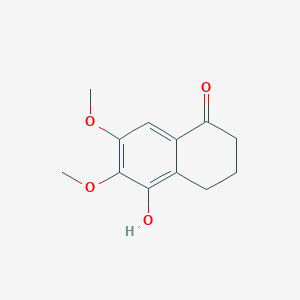
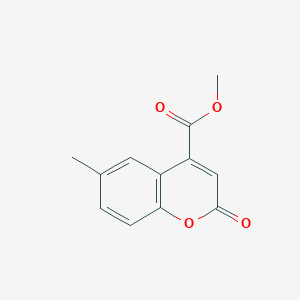
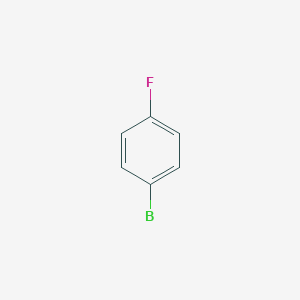
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
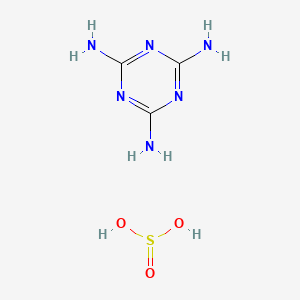
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

